N-(4-Bromopyridin-2-yl)acetamide
Overview
Description
Synthesis Analysis
The synthesis of N-(4-Bromopyridin-2-yl)acetamide involves the reaction of 4-bromopyridin-2-amine with acetic anhydride in the presence of pyridine . The reaction is stirred at room temperature and left to stand overnight. The product is then concentrated in vacuo .
Molecular Structure Analysis
The molecular formula of N-(4-Bromopyridin-2-yl)acetamide is C7H7BrN2O . The asymmetric unit of the title compound contains two molecules . The dihedral angles between the pyridine rings and the acetamide groups are 7.27 and 8.46° .
Chemical Reactions Analysis
N-(4-Bromopyridin-2-yl)acetamide is a chemical reagent used in the synthesis of inhibitors for cancer . It has diverse applications, especially in drug discovery and synthesis.
Physical And Chemical Properties Analysis
N-(4-Bromopyridin-2-yl)acetamide has a molecular weight of 215.04700 g/mol . Its exact mass is 213.97400 . The compound has a polar surface area (PSA) of 45.48000 and a logP of 2.45200 .
Scientific Research Applications
Use in Suzuki Cross-Coupling Reactions
- Scientific Field: Organic Chemistry
- Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions .
- Methods of Application: The compound is reacted with several arylboronic acids in a palladium-catalyzed Suzuki cross-coupling reaction .
- Results: This method resulted in the efficient synthesis of a series of novel pyridine derivatives in moderate to good yield .
Use in Drug Discovery and Synthesis
- Scientific Field: Medicinal Chemistry
- Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” has diverse applications in drug discovery and synthesis.
- Methods of Application: The specific methods of application in drug discovery and synthesis are not detailed in the source.
- Results: The outcomes of these applications are not specified in the source.
Use in Crystallography
- Scientific Field: Crystallography
- Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is used in crystallography studies .
- Methods of Application: The compound is used to form crystals for structural analysis .
- Results: The asymmetric unit of the title compound contains two molecules, in one of which the methyl H atoms are disordered over two orientations .
Use in Synthesis of Diarylureas
- Scientific Field: Organic Chemistry
- Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is used in the synthesis of diarylureas .
- Methods of Application: The compound is used as a chemical reagent in the synthesis process .
- Results: The synthesis of diarylureas is used as allosteric modulators .
Use in Synthesis of Bcl-Abl Inhibitors
- Scientific Field: Medicinal Chemistry
- Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is used in the synthesis of novel Bcl-Abl inhibitors .
- Methods of Application: The compound is used as a chemical reagent in the synthesis process .
- Results: The synthesis of Bcl-Abl inhibitors is used in cancer research .
Use in Safety Data Sheet
- Scientific Field: Safety and Health
- Application Summary: “N-(4-Bromopyridin-2-yl)acetamide” is listed in the Material Safety Data Sheet (MSDS) .
- Methods of Application: The MSDS provides information on the safe handling, storage, and disposal of the compound .
- Results: The MSDS helps ensure the safety of those handling the compound .
Safety And Hazards
N-(4-Bromopyridin-2-yl)acetamide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash off with soap and plenty of water . If irritation persists, seek medical attention . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician .
properties
IUPAC Name |
N-(4-bromopyridin-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c1-5(11)10-7-4-6(8)2-3-9-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMGMKPLBDZJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00732319 | |
Record name | N-(4-Bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromopyridin-2-yl)acetamide | |
CAS RN |
1026796-81-5 | |
Record name | N-(4-Bromopyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00732319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-bromopyridin-2-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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